DBCO-PEG4-Val-Cit-PAB-PNP
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Overview
Description
DBCO-PEG4-Val-Cit-PAB-PNP is a multifunctional linker molecule widely used in the field of pharmaceutical research and development. It consists of a DBCO moiety, a PEG4 spacer, a Val-Cit dipeptide, a PAB group, and a PNP handle. This compound is primarily employed in the construction of antibody-drug conjugates (ADCs), facilitating targeted drug delivery to specific cancer cells .
Preparation Methods
The synthesis of DBCO-PEG4-Val-Cit-PAB-PNP involves several steps:
Synthesis of PEG4-Val-Cit-PAB-PNP: This step involves the formation of the PEG4-Val-Cit-PAB-PNP intermediate through a series of peptide bond formations and esterification reactions.
Attachment of DBCO: The DBCO moiety is then attached to the PEG4-Val-Cit-PAB-PNP intermediate via click chemistry, forming the final product.
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high purity and yield. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
DBCO-PEG4-Val-Cit-PAB-PNP undergoes various chemical reactions, including:
Click Chemistry: The DBCO moiety enables click chemistry reactions with azide molecules, forming stable triazole linkages.
Protease Cleavage: The Val-Cit dipeptide is specifically cleaved by Cathepsin B, a protease enzyme, releasing the conjugated payload.
Substitution Reactions: The PNP handle can be substituted by amine-containing payloads, allowing for further functionalization.
Common reagents used in these reactions include azide molecules for click chemistry and Cathepsin B for protease cleavage. The major products formed from these reactions are the cleaved payloads and stable triazole linkages .
Scientific Research Applications
DBCO-PEG4-Val-Cit-PAB-PNP has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of DBCO-PEG4-Val-Cit-PAB-PNP involves several key steps:
Cleavage: The Val-Cit dipeptide is cleaved by Cathepsin B, releasing the conjugated payload at the target site.
The molecular targets and pathways involved include the azide-DBCO click chemistry pathway and the Cathepsin B-mediated protease cleavage pathway .
Comparison with Similar Compounds
DBCO-PEG4-Val-Cit-PAB-PNP is unique due to its multifunctional structure, which combines click chemistry capability, protease-cleavable sites, and versatile conjugation handles. Similar compounds include:
DBCO-PEG4-Val-Ala-PAB-PNP: Similar structure but with a Val-Ala dipeptide instead of Val-Cit.
DBCO-PEG3-Val-Cit-PAB-PNP: Similar structure but with a PEG3 spacer instead of PEG4.
These compounds share similar functionalities but differ in their specific components, affecting their reactivity and applications .
Properties
Molecular Formula |
C55H66N8O15 |
---|---|
Molecular Weight |
1079.2 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C55H66N8O15/c1-38(2)51(53(68)60-46(11-7-26-58-54(56)69)52(67)59-43-17-13-39(14-18-43)37-77-55(70)78-45-21-19-44(20-22-45)63(71)72)61-49(65)25-28-73-30-32-75-34-35-76-33-31-74-29-27-57-48(64)23-24-50(66)62-36-42-10-4-3-8-40(42)15-16-41-9-5-6-12-47(41)62/h3-6,8-10,12-14,17-22,38,46,51H,7,11,23-37H2,1-2H3,(H,57,64)(H,59,67)(H,60,68)(H,61,65)(H3,56,58,69)/t46-,51-/m0/s1 |
InChI Key |
SWICRPUZDLRDGX-YWHGXOANSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
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